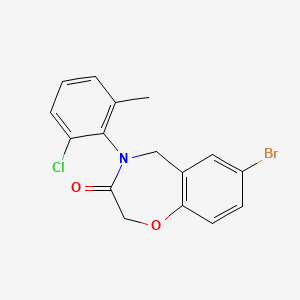![molecular formula C18H16BrNO2S2 B6477606 N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide CAS No. 2640978-55-6](/img/structure/B6477606.png)
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-{[2,2’-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide” is a complex organic compound. The 2,2’-bithiophene component is an organic compound and is the most common of the three isomers with formula (C4H3S)2 . It has been used in the synthesis of new conjugated polymers .
Synthesis Analysis
2,2’-Bithiophene and thieno[3,2-b]thiophene were polymerized separately with bis(2,3-dialkylthienyl)benzo[1,2-b:4,5-b’]dithiophene by Stille coupling reactions to afford new conjugated polymer PBDTT-2T and PBDTT-TT . The polymers showed band gaps about 1.90 eV and the highest occupied molecular orbital (HOMO) energy levels below −5.20 eV .Molecular Structure Analysis
The molecular structure of 2,2’-bithiophene, a component of the compound , has been studied. It has a molecular formula of C8H6S2, an average mass of 166.263 Da, and a monoisotopic mass of 165.991089 Da .Chemical Reactions Analysis
The chemical reactions involving 2,2’-bithiophene have been studied. It has been polymerized with other compounds to create new conjugated polymers .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’-bithiophene, a component of the compound , have been studied. It is a colorless solid, although commercial samples are often greenish . More detailed properties such as melting point, boiling point, density, and others are not available in the retrieved data.Wissenschaftliche Forschungsanwendungen
Organic Solar Cells
The 2,2’-bithiophene component of the compound can act as an electron donor in organic solar cells . The addition of substituents can influence the molecule’s excitation energy, which is crucial for the efficiency of solar cells . Therefore, this compound could potentially be used in the development of more efficient organic solar cells.
Organic Field-Effect Transistors (OFETs)
Poly{[N,N′-bis(2-octyldodecyl)-1,4,5,8-naphthalene-dicarboximide-2,6-diyl]-alt-5,5′-(2,2′-bithiophene)}, a polymer that contains 2,2’-bithiophene, has been extensively utilized in OFET applications . Given the structural similarity, the compound could also find potential use in OFETs.
All-Polymer Solar Cells
The compound could be used in all-polymer solar cells (all-PSCs). Naphthalene diimide bithiophene P(NDI2OD-T2) is a well-known donor-acceptor polymer that has been explored as n-type material in all-PSCs . The compound, with its similar structure, could potentially be used in a similar manner.
Thermoelectric Devices
Poly(2,2′-bithiophene) (PBT), a polymer that contains 2,2’-bithiophene, has been used as an active layer in thermoelectric devices . Depending on the electrode material, PBT can exhibit either p- or n-type behavior . This suggests that the compound could potentially be used in thermoelectric devices.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-5-methoxy-N-[2-(5-thiophen-2-ylthiophen-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S2/c1-22-12-4-6-15(19)14(11-12)18(21)20-9-8-13-5-7-17(24-13)16-3-2-10-23-16/h2-7,10-11H,8-9H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKQXCZADRXZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CC=C(S2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-2-bromo-5-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}methanesulfonamide](/img/structure/B6477531.png)
![methyl 4-[(2-{[2,2'-bithiophene]-5-yl}ethyl)carbamoyl]benzoate](/img/structure/B6477543.png)
![7-methoxy-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6477551.png)
![N-(2-{[2,2'-bithiophene]-5-yl}ethyl)-3-(2-fluorophenyl)propanamide](/img/structure/B6477556.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B6477557.png)
![N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B6477588.png)
![3-(2-{[2,2'-bithiophene]-5-yl}ethyl)-1-(thiophen-2-yl)urea](/img/structure/B6477598.png)
![3-cyclopropyl-1-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6477603.png)

![3-methyl-5-{1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazole](/img/structure/B6477621.png)
![5-chloro-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}thiophene-2-sulfonamide](/img/structure/B6477624.png)
![2-methoxy-5-({2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}sulfamoyl)benzamide](/img/structure/B6477625.png)
![1-(5-chloro-2-methoxyphenyl)-3-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}urea](/img/structure/B6477630.png)
![2-(4-methoxyphenyl)-N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}ethane-1-sulfonamide](/img/structure/B6477634.png)